![molecular formula C14H18N2O4 B5592401 4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime](/img/structure/B5592401.png)
4-methoxybenzaldehyde O-[2-(4-morpholinyl)-2-oxoethyl]oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related methoxybenzaldehyde oxime derivatives involves various chemical reactions, often starting from 4-methoxybenzaldehyde. For example, one key intermediate, synthesized from 4-methoxybenzaldehyde by reductive amination with 2-aminoethanol, further undergoes annulation with glyoxylic acid to yield a morpholine derivative (Zhang Fuli, 2012). Another synthesis pathway involves the O-alkylation reaction and Vilsmeier-Hack (V-H) reaction, leading to derivatives with significant yields (Lu Yong-zhong, 2011).
Molecular Structure Analysis
Molecular structure analyses of methoxybenzaldehyde derivatives reveal diverse conformations and hydrogen-bonding patterns, contributing to their chemical reactivity and physical properties. For instance, studies on the crystal structures of methoxybenzaldehyde oxime derivatives have highlighted different conformations (s-cis and s-trans) and hydrogen-bonding patterns, impacting their molecular arrangement and stability (L. Gomes et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving methoxybenzaldehyde derivatives are diverse, including nucleophilic substitution, condensation, and cyclization reactions. These reactions lead to various products with distinct chemical structures and properties. For example, the reaction of 4-fluorobenzaldehyde with amines under certain conditions can yield substituted hydrazones, demonstrating the compound's versatility in chemical synthesis (O. Nurkenov et al., 2013).
Physical Properties Analysis
The physical properties of methoxybenzaldehyde derivatives, such as crystal structure, melting points, and solubility, are influenced by their molecular structure and intermolecular interactions. Hirshfeld surface analyses and X-ray diffraction studies provide insights into the crystal packing and intermolecular contacts, affecting the compound's physical state and stability (Saleem Iqbal et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the behavior of methoxybenzaldehyde derivatives in various chemical environments. Studies on electrochemical oxidation and other reaction mechanisms offer valuable information on the compound's chemical behavior and potential for synthesis of novel derivatives (D. Nematollahi et al., 2000).
Applications De Recherche Scientifique
Crystal Structures and Hydrogen-Bonding Patterns
Crystal Structures and Hirshfeld Surfaces of Four Methoxybenzaldehyde Oxime Derivatives : This study focused on the crystal structures of four (E)-methoxybenzaldehyde oxime derivatives, examining their different conformations and hydrogen-bonding patterns. The research revealed variations in the arrangements of methoxy groups and the hydrogen atom of the oxime unit across the compounds, impacting the primary intermolecular hydrogen bonds and resulting in different molecular assemblies (L. Gomes et al., 2018).
Photocatalytic Oxidation
Selective Photocatalytic Oxidation of Benzyl Alcohol and Its Derivatives : A study demonstrated the high conversion and selectivity of photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes on a TiO2 photocatalyst under oxygen atmosphere. This oxidation was shown to proceed under both UV and visible light, emphasizing the potential for efficient and selective photocatalytic processes in organic synthesis (S. Higashimoto et al., 2009).
Antimicrobial Activities
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : The creation of Schiff base derivatives using 4-methoxybenzaldehyde and their evaluation for antimicrobial activities was reported. This research underscores the potential of 4-methoxybenzaldehyde derivatives in developing compounds with significant antimicrobial properties (H. Bektaş et al., 2010).
Molecular Docking and Electronic Properties
Intermolecular Interactions and Molecular Docking Investigations on 4-Methoxybenzaldehyde : This work investigated the structural and electronic properties of 4-methoxybenzaldehyde, revealing its interactions and potential inhibitory activity against Tyrosinase. The study provides insights into the molecular docking behaviors and the influence of electronic properties on biological activity (H. Ghalla et al., 2018).
Catalysis
Catalytic Mechanism of the Oxidative Demethylation : Research on the oxidative demethylation catalyzed by vanillyl-alcohol oxidase explored the catalytic mechanisms, offering valuable information on enzymatic reactions and their applications in organic synthesis. This study highlights the role of water molecules in the catalytic process and the formation of intermediates during the reaction (M. Fraaije & W. V. van Berkel, 1997).
Propriétés
IUPAC Name |
2-[(E)-(4-methoxyphenyl)methylideneamino]oxy-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-18-13-4-2-12(3-5-13)10-15-20-11-14(17)16-6-8-19-9-7-16/h2-5,10H,6-9,11H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVYXFYSVLQNCM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NOCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

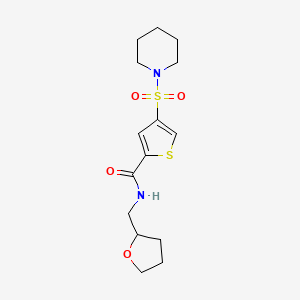
![2-[3-(1H-imidazol-1-yl)propyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5592327.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)
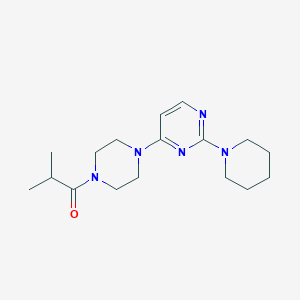
![N-[4-(aminocarbonyl)phenyl]-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5592370.png)
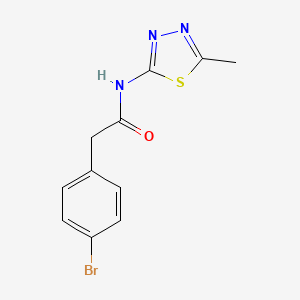
![2-[(2-phenylethyl)amino]-4(3H)-pyrimidinone](/img/structure/B5592377.png)
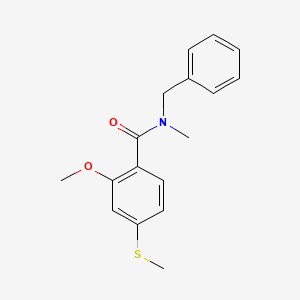
![3-chloro-4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5592385.png)
![((3R*,4R*)-1-[(5-fluoro-1,3-dimethyl-1H-indol-2-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5592386.png)
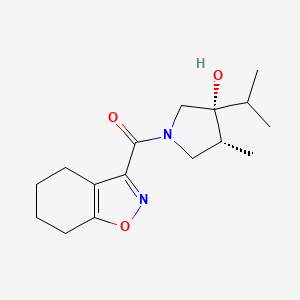


![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5592400.png)